Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-
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Overview
Description
Acetamide, N-[1-(3,4-dimethylphenyl)vinyl]- is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide, where the acetamide group is attached to a vinyl group substituted with a 3,4-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(3,4-dimethylphenyl)vinyl]- typically involves the reaction of 3,4-dimethylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[1-(3,4-dimethylphenyl)vinyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The use of catalysts such as Lewis acids can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetamide, N-[1-(3,4-dimethylphenyl)vinyl]- can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Acetamide, N-[1-(3,4-dimethylphenyl)vinyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(3,4-dimethylphenyl)vinyl]- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylphenyl)acetamide: Similar structure but lacks the vinyl group.
N-(2,4-Dimethylphenyl)acetamide: Similar structure with different substitution pattern on the aromatic ring.
Uniqueness
Acetamide, N-[1-(3,4-dimethylphenyl)vinyl]- is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other acetamide derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-8-5-6-12(7-9(8)2)10(3)13-11(4)14/h5-7H,3H2,1-2,4H3,(H,13,14) |
InChI Key |
VZNMZQDQNWGDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C)NC(=O)C)C |
Origin of Product |
United States |
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